n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine
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Overview
Description
n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinated reagents.
Acetamidine Formation: The final step involves the reaction of the benzofuran derivative with acetamidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique chemical properties make it suitable for applications in materials science, such as the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles: These compounds share the benzofuran core and exhibit similar biological activities.
3-Benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles: These compounds also contain the benzofuran core and have been studied for their antimicrobial properties.
Uniqueness
n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine is unique due to the presence of the fluorophenyl group, which enhances its chemical properties and biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13FN2O |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
N'-[2-(3-fluorophenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H13FN2O/c1-10(18)19-14-5-6-15-12(8-14)9-16(20-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,19) |
InChI Key |
MBZOFJVMXJAVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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